molecular formula C11H16BFN2O2 B1407112 (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid CAS No. 1704063-70-6

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid

Cat. No. B1407112
M. Wt: 238.07 g/mol
InChI Key: PBLFDOIWDPCBTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid” is C11H17BClFN2O2 . The molecular weight is 274.5272832 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Boronic acids, including compounds similar to (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid, have seen a significant increase in application within drug discovery due to their desirable properties, such as enhancing the potency of drugs or improving their pharmacokinetics profile. The FDA and Health Canada have approved five boronic acid drugs, with several others in clinical trials, showcasing the growing interest and potential of boronic acids in medicinal chemistry (Plescia & Moitessier, 2020).

Benzoxaboroles, a class of boron-containing compounds, have found broad applications in medicinal chemistry due to their physicochemical and drug-like properties, leading to new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents. This underlines the versatility and potential of boronic acid derivatives in addressing a range of therapeutic targets (Nocentini, Supuran, & Winum, 2018).

Electrochemical Biosensors

Boronic acid derivatives, including those with functionalities similar to (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid, are crucial in the development of electrochemical biosensors. These compounds, owing to their ability to form reversible covalent bonds with diols, have been employed in non-enzymatic glucose sensors and other biosensing applications for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions. The specific binding mechanism of boronic acids to diols underpins the design of sensors that are selective and sensitive, facilitating advancements in non-invasive monitoring of blood glucose and other significant biomarkers (Wang, Takahashi, Du, & Anzai, 2014).

Antifungal and Antiprotozoal Therapies

Boron-based drugs, including benzoxaboroles, have shown promising activity against a variety of protozoans causing neglected tropical diseases. Their unique mechanism, leveraging the electron-deficient nature of the boron atom, has been pivotal in developing potential treatments for diseases such as human African trypanosomiasis, malaria, and Chagas disease. The physicochemical and pharmacokinetic properties of these compounds underscore their suitability for oral absorption and low toxicity, critical for their advancement to clinical trials (Jacobs, Plattner, & Keenan, 2011).

properties

IUPAC Name

[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15/h5-7,14,16-17H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLFDOIWDPCBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195939
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid

CAS RN

1704063-70-6
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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